molecular formula C15H14N2O5S B2426638 Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazole-4-carboxylate CAS No. 477551-73-8

Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazole-4-carboxylate

Cat. No. B2426638
CAS RN: 477551-73-8
M. Wt: 334.35
InChI Key: KHWDRJIQHOCJAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate . This parent compound has an empirical formula of C11H12O4 and a molecular weight of 208.21 . It is a solid and its SMILES string is O=C(OCC)C1=CC=C2OCCOC2=C1 .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the structures of similar compounds. It likely contains a benzodioxine ring attached to a thiazole ring via a carboxamide group. The ethyl carboxylate group is likely attached to the thiazole ring .

Scientific Research Applications

Anticancer Activity

Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazole-4-carboxylate has been utilized in the synthesis of novel heterocycles, which are evaluated for their anticancer activity. These compounds have shown potent activity against the colon HCT-116 human cancer cell line, highlighting their potential in cancer treatment research (Abdel-Motaal, Alanzy, & Asem, 2020).

Antimicrobial and Antioxidant Activities

This compound has been employed in the synthesis of derivatives that exhibit significant antimicrobial and antioxidant properties. Studies have shown that certain derivatives display excellent antibacterial and antifungal activities, as well as profound antioxidant potential, which is crucial for various pharmaceutical applications (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Optical and Nonlinear Optical Properties

In the field of materials science, ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazole-4-carboxylate derivatives have been synthesized and characterized for their optical and nonlinear optical (NLO) properties. These studies are crucial for the development of new materials with potential technology applications, particularly in optoelectronics (Haroon et al., 2019).

Anti-Rheumatic Potential

Research has also explored the anti-rheumatic potential of certain derivatives of this compound. Studies on metal complexes of these derivatives have revealed significant antioxidant, analgesic, and anti-rheumatic effects, which are valuable in the development of new therapeutic agents for rheumatic diseases (Sherif & Hosny, 2014).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties and uses. For Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate, the hazard statements are H302 - Harmful if swallowed and H318 - Causes serious eye damage . The precautionary statements are P280 - Wear protective gloves/protective clothing/eye protection/face protection and P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5S/c1-2-20-14(19)10-8-23-15(16-10)17-13(18)9-3-4-11-12(7-9)22-6-5-21-11/h3-4,7-8H,2,5-6H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWDRJIQHOCJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazole-4-carboxylate

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